molecular formula C10H12N4O B11780502 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11780502
M. Wt: 204.23 g/mol
InChI Key: RXQSCZPBTOSKDR-UHFFFAOYSA-N
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Description

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is an organic compound that features a phenol group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 2-(1-aminoethyl)phenol with a triazole derivative under specific conditions. One common method includes the use of benzoyl isothiocyanate to prepare a thiourea derivative, which is then reacted with the triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol and triazole derivatives.

Scientific Research Applications

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the triazole ring can participate in coordination with metal ions. These interactions can affect enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the phenol group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C10H12N4O/c1-6(11)9-12-10(14-13-9)7-4-2-3-5-8(7)15/h2-6,15H,11H2,1H3,(H,12,13,14)

InChI Key

RXQSCZPBTOSKDR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C2=CC=CC=C2O)N

Origin of Product

United States

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